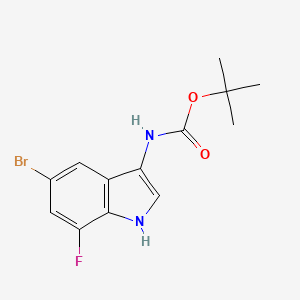
tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a tert-butyl carbamate group attached to an indole ring substituted with bromine and fluorine atoms, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-7-fluoroindole and tert-butyl carbamate.
Reaction Conditions: The reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Indoles: Formed through substitution reactions.
Oxidized or Reduced Indole Derivatives: Formed through oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its versatile reactivity.
Biology:
Biological Studies: Employed in the study of indole-based biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: Investigated for its potential therapeutic applications in treating various diseases due to its indole scaffold.
Industry:
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate is primarily related to its interaction with biological targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific molecular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- tert-Butyl (5-fluoro-1H-indol-3-yl)carbamate
- tert-Butyl (5-bromo-1H-indol-3-yl)carbamate
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in tert-Butyl (5-bromo-7-fluoro-1H-indol-3-yl)carbamate makes it unique compared to other similar compounds. This dual substitution enhances its reactivity and binding properties, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C13H14BrFN2O2 |
|---|---|
Peso molecular |
329.16 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-7-fluoro-1H-indol-3-yl)carbamate |
InChI |
InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-10-6-16-11-8(10)4-7(14)5-9(11)15/h4-6,16H,1-3H3,(H,17,18) |
Clave InChI |
MBNMSIBOTSLOAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


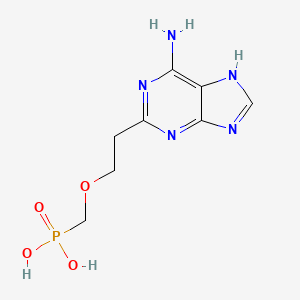
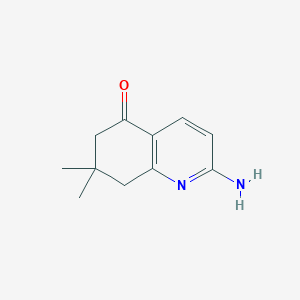
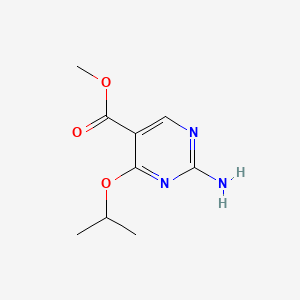

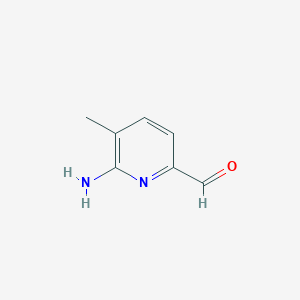

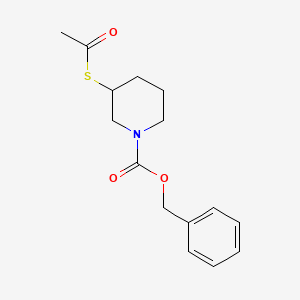
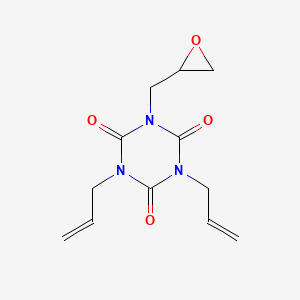
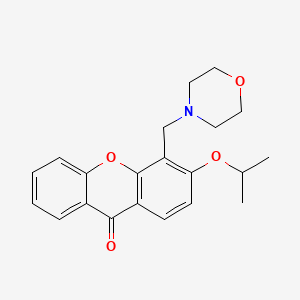

![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)



